Enhanced Human MAO-B Inhibition Compared to 2-Phenylcyclopent-2-en-1-one
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid demonstrates superior inhibitory potency against human monoamine oxidase B (MAO-B) relative to the acetic acid-deficient analog 2-phenylcyclopent-2-en-1-one [1][2]. In a standardized Sf9 cell-based recombinant human enzyme assay using 5-phenylacetaldehyde substrate, the target compound exhibits an IC₅₀ of 1.20E+3 nM, whereas the comparator requires a 58% higher concentration (IC₅₀ = 1.90E+3 nM) to achieve equivalent enzyme inhibition [1][2].
| Evidence Dimension | Human MAO-B inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.20E+3 nM (1.2 µM) |
| Comparator Or Baseline | 2-Phenylcyclopent-2-en-1-one: IC₅₀ = 1.90E+3 nM (1.9 µM) |
| Quantified Difference | Target compound is 1.58-fold more potent (37% lower IC₅₀) |
| Conditions | Recombinant human MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hr incubation |
Why This Matters
This potency advantage justifies selection of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid over the simpler cyclopentenone analog for MAO-B inhibitor screening campaigns or structure-activity relationship (SAR) studies, where the acetic acid moiety contributes measurably to target engagement.
- [1] BindingDB. (n.d.). BDBM50075969 (CHEMBL3415617) - (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid MAO-B IC₅₀ = 1.20E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969 View Source
- [2] BindingDB. (n.d.). BDBM50075952 (CHEMBL3415804) - 2-Phenylcyclopent-2-en-1-one MAO-B IC₅₀ = 1.90E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075952 View Source
